molecular formula C10H20N2O B6150804 2-(oxan-4-yl)piperidin-4-amine CAS No. 2168759-44-0

2-(oxan-4-yl)piperidin-4-amine

Cat. No.: B6150804
CAS No.: 2168759-44-0
M. Wt: 184.28 g/mol
InChI Key: MQOHGGIFKFAEFV-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)piperidin-4-amine is a piperidine derivative with a tetrahydropyran (oxane) substituent at the 2-position of the piperidine ring and an amine group at the 4-position. Its molecular formula is C₁₀H₂₀N₂O, with a molecular weight of 184.28 g/mol and an InChIKey of LOAJYGLULGBTNG-UHFFFAOYSA-N .

Its discontinued commercial status (98% purity, CymitQuimica) suggests challenges in synthesis or stability .

Properties

CAS No.

2168759-44-0

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-(oxan-4-yl)piperidin-4-amine

InChI

InChI=1S/C10H20N2O/c11-9-1-4-12-10(7-9)8-2-5-13-6-3-8/h8-10,12H,1-7,11H2

InChI Key

MQOHGGIFKFAEFV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1N)C2CCOCC2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-4-yl)piperidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of oxan-4-ylamine with piperidine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(oxan-4-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(oxan-4-yl)piperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(oxan-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

  • Oxane vs. Oxetane Substituents : The oxane ring in this compound provides greater conformational flexibility compared to the strained oxetane in 1-(oxetan-3-yl)piperidin-4-amine. This impacts solubility and metabolic stability; oxalate salts (e.g., ) enhance aqueous solubility .
  • Aromatic vs. Heteroaromatic Groups : Compounds like 1-(4-methoxyphenethyl)piperidin-4-amine and N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine leverage aromatic/heteroaromatic groups for receptor binding, whereas the oxane group in the target compound may favor interactions with polar residues in enzymes or receptors.
  • Complex Derivatives: Navacaprant integrates the N-(oxan-4-yl)piperidin-4-amine moiety into a larger quinoline-oxadiazole scaffold, demonstrating how modular piperidine structures are tailored for specific targets (e.g., κ-opioid receptors) .

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